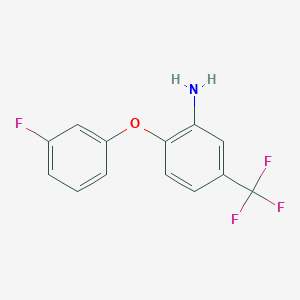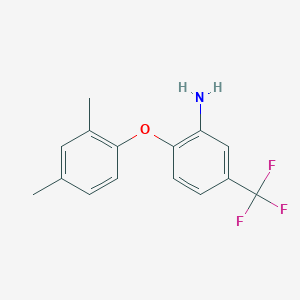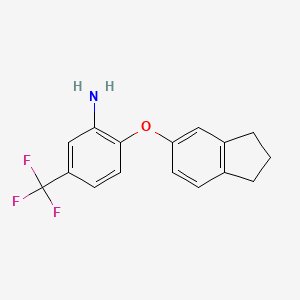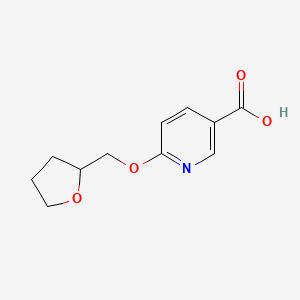
6-(Tetrahydro-2-furanylmethoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, also known as 6-(Tetrahydro-2-furanylmethoxy)-2-pyridinecarboxylic acid, is a chemical compound with the molecular formula C11H13NO4 . It is available from various suppliers, including Sigma-Aldrich and ChemicalBook .
Molecular Structure Analysis
The molecular structure of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in the MOL file provided by ChemicalBook .Physical And Chemical Properties Analysis
The molecular weight of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid is 223.23 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación
Vasorelaxation and Antioxidation Properties
6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, a derivative of nicotinic acid, shows potential in vasorelaxation and antioxidation. A study conducted by Prachayasittikul et al. (2010) found that thionicotinic acid analogs, which are structurally related to 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, exhibited vasorelaxant and antioxidant properties. These compounds were shown to induce vasorelaxation in a dose-dependent manner and exhibited antioxidative activity in both DPPH and superoxide dismutase assays. The study suggests that such compounds can be developed as therapeutics due to their vasorelaxant and antioxidant effects (Prachayasittikul et al., 2010).
Lipid-Lowering Properties
Nicotinic acid, the core structure of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, has been widely recognized for its lipid-lowering properties. For instance, a study by Tunaru et al. (2003) discussed the identification of G-protein-coupled receptors for nicotinic acid, which are involved in its anti-lipolytic effect. This effect is essential in the context of dyslipidemia treatment (Tunaru et al., 2003).
Nicotinic Acid Metabolism
Research on nicotinic acid metabolism has implications for understanding the metabolic pathway of its derivatives like 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid. Tsai et al. (1966) demonstrated that 6-hydroxynicotinic acid is an intermediate in the degradation of nicotinic acid by certain bacteria, indicating a complex metabolic pathway for nicotinic acid and its derivatives (Tsai et al., 1966).
Application in Atherosclerosis Treatment
The derivative's parent compound, nicotinic acid, has been studied for its role in atherosclerosis treatment. Lukasova et al. (2011) found that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor expressed in immune cells. This implies potential therapeutic uses of its derivatives in treating cardiovascular diseases (Lukasova et al., 2011).
Propiedades
IUPAC Name |
6-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)8-3-4-10(12-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZPJTYJAGKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydro-2-furanylmethoxy)nicotinic acid | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

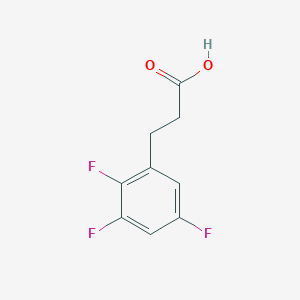
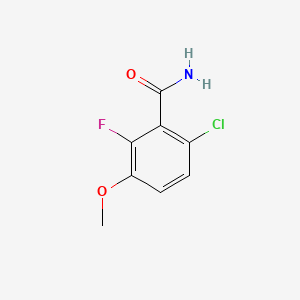
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)
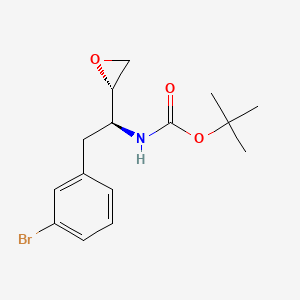
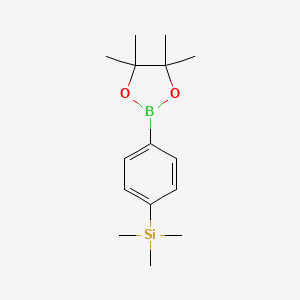
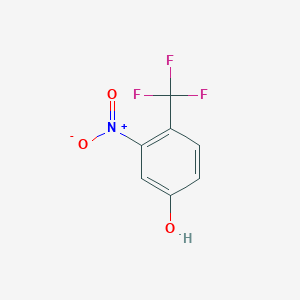
![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)
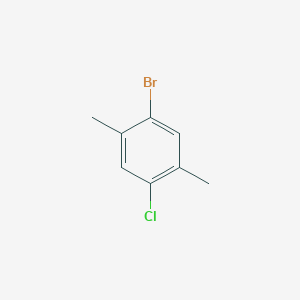
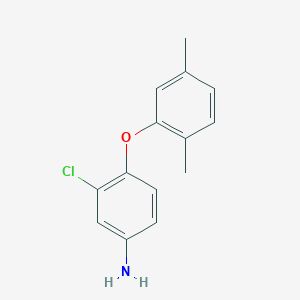
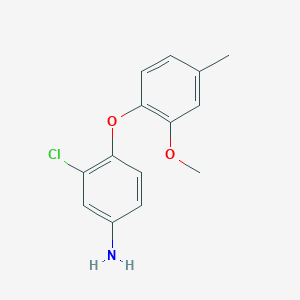
![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)
